molecular formula C13H10N2O2S2 B5913331 2-(Benzylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol

2-(Benzylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol

Cat. No.: B5913331
M. Wt: 290.4 g/mol
InChI Key: ZAUDDKNYHZCYSJ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol typically involves the cyclization of pyridine derivatives followed by thiazole heterocycle annulation. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-throughput screening techniques can further improve the yield and reduce the production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may regenerate the original sulfide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

2-benzylsulfanyl-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c16-9-6-10(17)14-12-11(9)19-13(15-12)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUDDKNYHZCYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(S2)C(=CC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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